dihydroresveratrol-3-O-sulfate
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Overview
Description
Dihydroresveratrol-3-O-sulfate is an organic sulfate compound derived from dihydroresveratrol, a metabolite of resveratrol. It consists of dihydroresveratrol substituted by a sulfate group at position 3 . This compound is of interest due to its potential biological activities and its role as a metabolite in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydroresveratrol-3-O-sulfate can be synthesized through the sulfation of dihydroresveratrol. The process involves the use of sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions . The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve the use of biotransformation processes where specific enzymes, such as sulfotransferases, catalyze the sulfation of dihydroresveratrol. This method is advantageous due to its specificity and efficiency in producing the desired sulfate ester .
Chemical Reactions Analysis
Types of Reactions
Dihydroresveratrol-3-O-sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various hydroxylated and sulfated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dihydroresveratrol-3-O-sulfate has several scientific research applications:
Chemistry: It is used as a model compound to study sulfation reactions and the behavior of sulfate esters.
Mechanism of Action
The mechanism of action of dihydroresveratrol-3-O-sulfate involves its interaction with various molecular targets and pathways. It is known to mimic caloric restriction, leading to improved exercise performance and insulin sensitivity. The compound also inhibits adipogenesis and increases lipid mobilization in adipose tissue . These effects are mediated through its interaction with key metabolic pathways and enzymes involved in energy metabolism and inflammation .
Comparison with Similar Compounds
Similar Compounds
Resveratrol: The parent compound of dihydroresveratrol-3-O-sulfate, known for its antioxidant and anti-inflammatory properties.
Dihydroresveratrol: A metabolite of resveratrol with similar biological activities.
Lunularin: Another gut microbiota-derived metabolite of resveratrol with significant biological activities.
Uniqueness
This compound is unique due to its specific sulfation at position 3, which imparts distinct chemical and biological properties. This modification enhances its solubility and stability, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H14O6S |
---|---|
Molecular Weight |
310.32 g/mol |
IUPAC Name |
[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H14O6S/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19/h3-9,15-16H,1-2H2,(H,17,18,19) |
InChI Key |
KAVKAZLSONPCRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC(=CC(=C2)OS(=O)(=O)O)O)O |
Origin of Product |
United States |
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